Autophinib Exhibits Distinct ATP-Dependent VPS34 Inhibition Compared to Sub-Nanomolar Binder SAR405
Autophinib's VPS34 inhibition is ATP-competitive with an IC50 of 19 nM at 10 µM ATP, increasing to 51 nM at 100 µM ATP, demonstrating ATP-concentration dependence . In contrast, SAR405 exhibits an IC50 of 1.2 nM and a Kd of 1.5 nM under standard assay conditions, with high selectivity but without the same degree of ATP-competitive shift . This difference in ATP-binding dynamics may influence inhibitor efficacy in cellular contexts with varying intracellular ATP concentrations, such as metabolically stressed tumor microenvironments.
| Evidence Dimension | VPS34 Enzyme Inhibition (ATP Dependence) |
|---|---|
| Target Compound Data | IC50 = 19 nM at 10 µM ATP; IC50 = 51 nM at 100 µM ATP |
| Comparator Or Baseline | SAR405: IC50 = 1.2 nM; Kd = 1.5 nM |
| Quantified Difference | Autophinib IC50 is 15.8-fold higher than SAR405 at 10 µM ATP; ATP shift from 19 nM to 51 nM (+168%) |
| Conditions | In vitro kinase assay, recombinant VPS34, ATP concentration as specified |
Why This Matters
Researchers studying autophagy under metabolic stress or ATP fluctuations may require a compound with well-characterized ATP-competitive behavior, as provided by Autophinib's documented ATP shift data.
